5-(p-Tolyl)-1,2,4-triazin-3(2H)-one 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1199767-11-7
VCID: VC20143923
InChI: InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)9-6-11-13-10(14)12-9/h2-6H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

5-(p-Tolyl)-1,2,4-triazin-3(2H)-one

CAS No.: 1199767-11-7

Cat. No.: VC20143923

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

5-(p-Tolyl)-1,2,4-triazin-3(2H)-one - 1199767-11-7

Specification

CAS No. 1199767-11-7
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one
Standard InChI InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)9-6-11-13-10(14)12-9/h2-6H,1H3,(H,12,13,14)
Standard InChI Key AJEPRWCZQTVDFN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=O)NN=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

5-(p-Tolyl)-1,2,4-triazin-3(2H)-one belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their electron-deficient nature and ability to participate in diverse chemical reactions. The compound’s IUPAC name, 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one, reflects its substitution pattern: a para-methylphenyl group at position 5 and a ketone group at position 3 of the triazine ring . Key structural features include:

  • Molecular Formula: C₁₀H₉N₃O

  • Molecular Weight: 187.20 g/mol

  • SMILES Notation: CC1=CC=C(C=C1)C2=NC(=O)NN=C2

  • InChI Key: AJEPRWCZQTVDFN-UHFFFAOYSA-N

The planar triazine ring facilitates π-π stacking interactions, while the methyl group on the phenyl ring enhances hydrophobicity, influencing solubility and binding affinity in biological systems .

Table 1: Molecular Properties of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one

PropertyValue
CAS Registry Number1199767-11-7
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
IUPAC Name5-(4-methylphenyl)-2H-1,2,4-triazin-3-one
XLogP3-AA1.7 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one typically involves cyclization reactions using hydrazine derivatives and aromatic aldehydes or ketones. A common approach employs:

  • Cyclization of Amidrazones: Amidrazones, such as those derived from para-methylbenzaldehyde, undergo oxidative cyclization in the presence of catalysts like palladium on carbon (Pd/C) and 1,8-diazabicycloundec-7-ene (DBU) . This method yields the triazine core with high regioselectivity.

  • Acid/Base-Catalyzed Ring Closure: Reactions under acidic or basic conditions facilitate the formation of the triazine ring from precursors like hydrazides and nitriles.

A representative reaction scheme is provided below:

General Reaction Scheme:

Hydrazine derivative+para-MethylbenzaldehydeDBU, Pd/C5-(p-Tolyl)-1,2,4-triazin-3(2H)-one+Byproducts\text{Hydrazine derivative} + \text{para-Methylbenzaldehyde} \xrightarrow{\text{DBU, Pd/C}} \text{5-(p-Tolyl)-1,2,4-triazin-3(2H)-one} + \text{Byproducts}

Table 2: Optimized Synthesis Conditions

ParameterCondition
CatalystPd/C (5% w/w)
BaseDBU
Temperature80–100°C
SolventEthanol or Toluene
Reaction Time6–12 hours

Recent advancements have focused on improving yield (up to 78%) and reducing reaction times through microwave-assisted synthesis .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Para-Substituted Aromatic Groups: Enhance hydrophobic interactions with target proteins, improving binding affinity.

  • Triazine Core: Serves as a hydrogen bond acceptor, critical for enzyme inhibition .

Material Science Applications

Functional Materials

The electron-deficient triazine ring makes 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one a valuable precursor for:

  • Polymer Synthesis: Triazine-based monomers improve thermal stability in polyimides and polyamides.

  • Dyes and Pigments: Derivatives exhibit strong absorbance in the UV-vis range, suitable for optoelectronic devices .

Thermal Stability

Studies on related 1,4-dihydrobenzo triazines reveal decomposition temperatures exceeding 240°C, suggesting potential for high-temperature applications .

Research Gaps and Future Directions

Despite its promise, several areas require exploration:

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicological Assessments: Acute and chronic toxicity data are needed for therapeutic development.

  • Advanced Material Design: Functionalization with electron-withdrawing groups could enhance electronic properties for semiconductor applications.

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